N-(4-fluorophenyl)-2-[3-(4-methylbenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide
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Overview
Description
N-(4-FLUOROPHENYL)-2-{3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylphenyl group, and an imidazolidinone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of N-(4-FLUOROPHENYL)-2-{3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluorophenylamine with a suitable acylating agent to form an intermediate amide. This intermediate is then subjected to cyclization reactions to form the imidazolidinone core. The final step involves the introduction of the methylphenyl group through a substitution reaction. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.
Chemical Reactions Analysis
N-(4-FLUOROPHENYL)-2-{3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, providing insights into its stability and reactivity.
Scientific Research Applications
N-(4-FLUOROPHENYL)-2-{3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-2-{3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(4-FLUOROPHENYL)-2-{3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YL}ACETAMIDE can be compared with other similar compounds, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar fluorophenyl group but differs in its core structure and substituents.
2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone: This compound shares the fluorophenyl and methylphenyl groups but has a different core structure and additional substituents.
2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene: This compound also contains a fluorophenyl group but differs in its overall structure and functional groups.
Properties
Molecular Formula |
C25H22FN3O3 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[3-[(4-methylphenyl)methyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C25H22FN3O3/c1-17-7-9-18(10-8-17)16-28-22(15-23(30)27-20-13-11-19(26)12-14-20)24(31)29(25(28)32)21-5-3-2-4-6-21/h2-14,22H,15-16H2,1H3,(H,27,30) |
InChI Key |
ZYWASLYFWPBFRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(C(=O)N(C2=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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